N-cyclohexyl-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-cyclohexyl-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex acetamide derivative featuring a dihydropyridinone core substituted with a methoxy group at position 5 and a sulfanylmethyl group at position 2. The sulfanylmethyl moiety is further linked to a 4-methylpyrimidine ring, while the acetamide side chain terminates in a cyclohexyl group. This compound’s design integrates multiple pharmacophoric elements: the dihydropyridinone scaffold is associated with redox and electron-transfer properties, the pyrimidine ring may enhance binding interactions (e.g., hydrogen bonding), and the cyclohexyl group likely improves lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N-cyclohexyl-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-8-9-21-20(22-14)28-13-16-10-17(25)18(27-2)11-24(16)12-19(26)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVXDRWFKISBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 454.5 g/mol. The structural complexity arises from the presence of multiple functional groups, including a pyrimidine ring and a dihydropyridine moiety, which are often associated with various pharmacological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidine and dihydropyridine have been shown to possess antibacterial and antifungal activities. The presence of the sulfanyl group may enhance these effects by increasing membrane permeability in microbial cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. Inhibitors targeting myeloperoxidase (MPO), for instance, have shown promise in treating inflammatory diseases. The mechanism involves covalent modification of the enzyme, leading to reduced activity in inflammatory conditions .
Case Studies
- Antimicrobial Evaluation : A study evaluated several synthesized derivatives similar to this compound for their antimicrobial activity against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly influence efficacy .
- Enzyme Inhibition Studies : Another study focused on the inhibition of MPO using structurally related compounds. It was found that specific substitutions enhanced selectivity and potency against MPO without affecting other peroxidases, which is crucial for minimizing side effects in therapeutic applications .
The mechanisms underlying the biological activities of this compound likely involve:
- Interaction with Membrane Proteins : The hydrophobic cyclohexyl group may facilitate interaction with lipid membranes, enhancing the compound's ability to penetrate microbial cells.
- Inhibition of Key Enzymes : By covalently modifying target enzymes such as MPO, the compound can effectively reduce inflammation and oxidative stress associated with various diseases.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to their overall biological efficacy by neutralizing free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The target compound shares structural homology with several acetamide derivatives bearing pyrimidine or dihydropyridine motifs. Below is a detailed comparison:
Bioactivity and Functional Implications
- Sulfamoylphenyl Derivative : The sulfamoyl group is a hallmark of carbonic anhydrase inhibitors and sulfonamide antibiotics, implying possible antibacterial or diuretic applications.
- Phenoxyphenyl Derivative : Phenoxy groups are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting anti-inflammatory or antifungal utility.
Crystallographic and Analytical Insights
The SHELX program suite (e.g., SHELXL) has been critical in resolving the crystal structures of related compounds, enabling precise confirmation of bond lengths, angles, and stereochemistry . For instance, the compound in was structurally validated using SHELXL, ensuring accuracy in its reported geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
